molecular formula C13H12BrN B1588923 4-Bromo-N-(p-tolyl)aniline CAS No. 858516-23-1

4-Bromo-N-(p-tolyl)aniline

Cat. No.: B1588923
CAS No.: 858516-23-1
M. Wt: 262.14 g/mol
InChI Key: BGBUEPYWYDNJQN-UHFFFAOYSA-N
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Description

4-Bromo-N-(p-tolyl)aniline is a substituted aniline derivative featuring a bromine atom at the para position of the aniline ring and an N-bound p-tolyl group (methyl-substituted phenyl). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of ligands for metal complexes. Its structure enables diverse reactivity, including participation in Buchwald–Hartwig amination, Suzuki–Miyaura coupling, and Schiff base formation .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBUEPYWYDNJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474766
Record name 4-Bromo-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858516-23-1
Record name 4-Bromo-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the bromination of N-(p-tolyl)aniline. This process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromoaniline is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(p-tolyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group in related compounds can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, and p-tolylboronic acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
4-Bromo-N-(p-tolyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, facilitating the formation of pharmaceuticals, dyes, and other functional materials. The compound's ability to undergo electrophilic substitution reactions makes it valuable in creating derivatives that possess enhanced properties or functionalities .

Synthesis Methodologies
Several methodologies can be employed to synthesize this compound, including:

  • Bromination of N-(p-tolyl)aniline: This method involves the direct bromination of N-(p-tolyl)aniline at the para position.
  • N-alkylation reactions: These reactions can introduce additional functional groups, expanding the compound's utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Properties
Research indicates that this compound exhibits potential anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures may interact with biological molecules, making them suitable candidates for therapeutic applications. The exploration of its biological activity is ongoing, focusing on its mechanisms of action and efficacy against various diseases .

Biological Studies
The compound is being investigated for its interactions with enzymes and receptors, which could lead to the development of new drugs targeting specific pathways involved in disease processes. Its unique structure allows for modifications that may enhance its biological activity while reducing toxicity.

Material Science

Development of Functional Materials
In material science, this compound can be utilized in the development of novel materials such as polymers and composites. Its reactivity allows it to be incorporated into polymer matrices, potentially improving mechanical properties or introducing specific functionalities such as conductivity or thermal stability .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesUniqueness
4-BromoanilineLacks the methyl group on nitrogenSimpler structure without additional substituents
N-(p-Tolyl)anilineLacks bromine at para positionAbsence of halogen affects reactivity
4-Chloro-N-(p-tolyl)anilineContains chlorine instead of bromineDifferent halogen may influence reactivity

This compound stands out due to its combination of both a bromine atom and a methyl group on nitrogen, enhancing its reactivity compared to these analogs .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(p-tolyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anti-inflammatory studies, it may inhibit the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted N-(p-tolyl)anilines

a) 4-Fluoro-N-(p-tolyl)aniline (4d)
  • Molecular Formula : C₁₃H₁₂FN
  • Molecular Weight : 201.24 g/mol
  • Synthesis : Prepared via Buchwald–Hartwig amination of 4-iodotoluene with 4-fluoroaniline in 81% yield .
  • Key Differences :
    • Reactivity : The electron-withdrawing fluorine atom reduces electron density on the aniline ring compared to bromine, altering its coupling efficiency in cross-coupling reactions.
    • Applications : Less commonly used in metal complexation due to weaker Lewis basicity compared to bromine derivatives.
b) 4-Chloro-N-(p-tolyl)aniline
  • Molecular Formula : C₁₃H₁₂ClN
  • Molecular Weight : 217.70 g/mol
  • Comparison :
    • Electrophilicity : Chlorine’s intermediate electronegativity between Br and F results in balanced reactivity in nucleophilic substitution.
    • Thermal Stability : Higher melting point (162–163°C) compared to bromo analog (data extrapolated from nitro derivatives) .

Nitro-Substituted Derivatives

a) 4-Bromo-N-(4-nitrophenyl)aniline
  • Molecular Formula : C₁₂H₉BrN₂O₂
  • Molecular Weight : 293.12 g/mol
  • Properties :
    • Melting Point : 160–162°C
    • Solubility : Insoluble in water; soluble in chloroform and dichloromethane .
  • Applications : Used in dye synthesis and as a corrosion inhibitor.
b) 4-Bromo-N-(4-nitrobenzyl)aniline (C₁₃H₁₁BrN₂O₂)
  • Molecular Weight : 307.14 g/mol
  • Structure : Features a nitrobenzyl group instead of p-tolyl, enhancing π-stacking interactions in crystal lattices .
  • Key Data: Synthetic Route: Condensation of 4-bromoaniline with 4-nitrobenzaldehyde.

Heterocyclic and Schiff Base Analogues

a) N-(p-tolyl)pyridin-3-amine (4m)
  • Molecular Formula : C₁₂H₁₂N₂
  • Synthesis Yield : 83% via Buchwald–Hartwig amination .
  • Comparison :
    • Electronic Effects : The pyridine ring introduces a strong electron-deficient character, enhancing catalytic activity in metal-mediated reactions.
b) (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline
  • Structure : A Schiff base with methoxy substituents on the benzylidene group.
  • Key Difference : The Schiff base structure allows for chelation with transition metals (e.g., Cu²⁺, Fe³⁺), unlike the parent 4-Bromo-N-(p-tolyl)aniline.

Ferrocene and Organometallic Derivatives

a) 4-Bromo-N-(ferrocenylidene)aniline (26C)
  • Molecular Formula : C₁₇H₁₄BrNFe
  • Synthesis : Condensation of ferrocenecarboxaldehyde with p-bromoaniline (64% yield) .
  • Unique Properties: Redox Activity: The ferrocene moiety enables electrochemical applications, such as redox sensors. Thermal Stability: Decomposes at ~250°C, lower than non-metallic analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound C₁₃H₁₂BrN 262.15 N/A N/A
4-Fluoro-N-(p-tolyl)aniline C₁₃H₁₂FN 201.24 N/A 81
4-Bromo-N-(4-nitrophenyl)aniline C₁₂H₉BrN₂O₂ 293.12 160–162 N/A
4-Bromo-N-(ferrocenylidene)aniline C₁₇H₁₄BrNFe 353.06 N/A 64

Research Findings and Trends

  • Synthetic Efficiency: Electron-withdrawing substituents (e.g., Br, NO₂) on the aniline ring generally improve yields in cross-coupling reactions compared to electron-donating groups (e.g., CH₃) .
  • Biological Activity : Nitro and heterocyclic derivatives exhibit enhanced antimicrobial properties, though toxicity profiles require further study .
  • Material Science: Schiff base derivatives show promise in nonlinear optics and photochromic materials due to conformational flexibility .

Biological Activity

4-Bromo-N-(p-tolyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂BrN. It features a bromine atom at the para position of the aniline ring and a methyl group attached to the nitrogen atom. This structural configuration enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and anticancer activities, making it a subject of interest for therapeutic applications. Its ability to interact with various biological molecules suggests potential pharmacological properties that could be harnessed in drug development .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
AnticancerShows promise in inhibiting cancer cell proliferation through various mechanisms.
AntimicrobialPotential activity against certain bacterial strains.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications. Studies have focused on its interaction with proteins and nucleic acids, suggesting a role in modulating cellular pathways related to inflammation and cancer .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : Research involving various cancer cell lines showed that this compound inhibited cell growth and induced apoptosis, highlighting its potential as a lead compound for cancer therapy .
  • Antimicrobial Properties : Preliminary tests indicated that this compound exhibits antimicrobial activity against specific bacterial strains, suggesting further exploration for use as an antibacterial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Bromination of N-(p-tolyl)aniline : This method involves the electrophilic aromatic substitution where bromine is introduced at the para position.
  • Coupling Reactions : Utilizing coupling reactions with various aryl halides can yield this compound efficiently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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